
(1-ethyl-1H-indol-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-ethyl-1H-indol-3-yl)(morpholino)methanone” is a compound that contains an indole nucleus . Indole is a significant heterocyclic system found in many natural products and drugs . It’s known for its broad-spectrum biological activities . The indole nucleus is often added to medicinal compounds that are biologically active .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their diverse biological activities . Various scaffolds of indole have been synthesized for screening different pharmacological activities .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Chemical Reactions Analysis
Indole derivatives have been prepared and reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives showed inhibitory activity against influenza A .
Physical And Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . It’s an important heterocyclic compound having broad-spectrum biological activities .
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of “(1-ethyl-1H-indol-3-yl)(morpholino)methanone” could be explored for potential antiviral agents, especially targeting RNA and DNA viruses.
Anti-HIV Properties
The fight against HIV has seen the development of various indole derivatives. Molecular docking studies of novel indolyl compounds have been conducted to assess their efficacy against HIV-1 . The pharmacophore present in “(1-ethyl-1H-indol-3-yl)(morpholino)methanone” may be optimized for anti-HIV activity through further research and development.
Antitubercular Applications
Indole derivatives have also been investigated for their antitubercular activity. Compounds derived from indole have been tested against Mycobacterium tuberculosis and Mycobacterium bovis, showing promising results . The compound could be a candidate for developing new antitubercular drugs.
Anticancer Potential
The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity. Indole derivatives can induce cell apoptosis, arrest cell cycle phases, and inhibit tubulin polymerization, making them potential agents for cancer therapy . “(1-ethyl-1H-indol-3-yl)(morpholino)methanone” could be studied for its efficacy against various cancer cell lines.
Antimicrobial Effects
Indole derivatives are known to possess antimicrobial properties. They have been tested for in vitro activity against a variety of bacterial strains, including Mycobacterium tuberculosis and other mycobacterial species . This suggests that “(1-ethyl-1H-indol-3-yl)(morpholino)methanone” could be valuable in the development of new antimicrobial agents.
Mécanisme D'action
Indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Orientations Futures
Propriétés
IUPAC Name |
(1-ethylindol-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-16-11-13(12-5-3-4-6-14(12)16)15(18)17-7-9-19-10-8-17/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRUVZNFLADHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1-ethyl-1H-indol-3-yl)(morpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


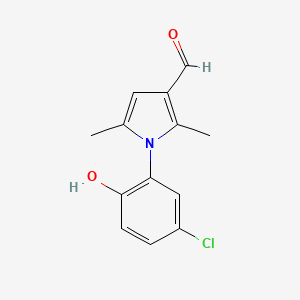
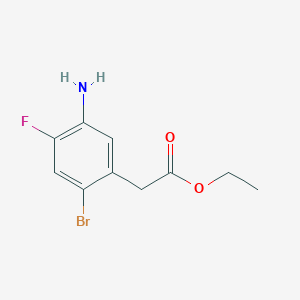
![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577960.png)
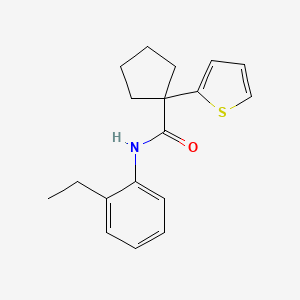

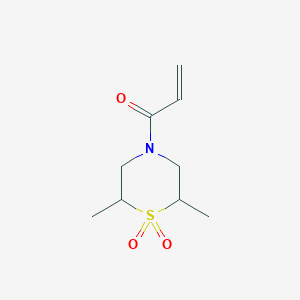
![N-[1-(2-Anilino-2-oxoethyl)piperidin-4-yl]-2-chloropropanamide](/img/structure/B2577969.png)
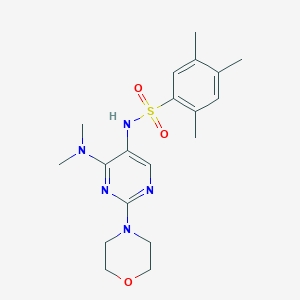
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2577971.png)
![8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2577976.png)
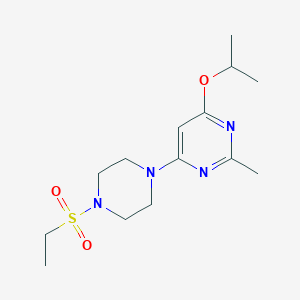
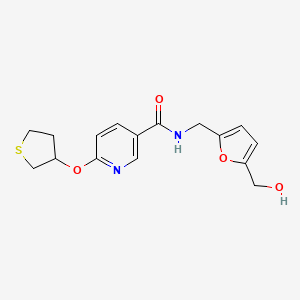
![5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2577980.png)